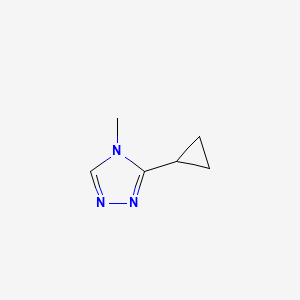

3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9-4-7-8-6(9)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCJRMRHECHTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673674 | |

| Record name | 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-57-1 | |

| Record name | 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs and predictive models to offer a robust profile for research and development purposes. The document includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for a plausible synthetic route, and a visual representation of the synthetic workflow.

Chemical Properties

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its parent compound, 4-methyl-4H-1,2,4-triazole.

| Property | This compound (Predicted) | 4-methyl-4H-1,2,4-triazole (Experimental/Predicted) |

| Molecular Formula | C₆H₉N₃ | C₃H₅N₃ |

| Molecular Weight | 123.16 g/mol | 83.09 g/mol |

| Appearance | Likely a solid at room temperature | Solid |

| Melting Point | Not available | 92-94 °C |

| Boiling Point | Not available | 175-177 °C |

| SMILES | CN1C=NN=C1C2CC2 | CN1C=NC=N1 |

| InChI | InChI=1S/C6H9N3/c1-9-4-7-8-6(9)5-2-3-5/h4-5H,2-3H2,1H3 | InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 |

Spectroscopic Data

The spectroscopic characteristics of this compound can be inferred from the analysis of related structures.

| Spectroscopic Data | Predicted Data for this compound | Reference Data for 4-methyl-4H-1,2,4-triazole |

| ¹H NMR | Signals for cyclopropyl protons (multiplets, ~0.8-1.5 ppm), methyl protons (singlet, ~3.5-4.0 ppm), and triazole proton (singlet, ~8.0-8.5 ppm). | Methyl protons (singlet, ~3.8 ppm), Triazole protons (singlets, ~8.2 and 8.9 ppm). |

| ¹³C NMR | Signals for cyclopropyl carbons (~5-15 ppm), methyl carbon (~30-35 ppm), and triazole carbons (~140-160 ppm). | Methyl carbon (~33 ppm), Triazole carbons (~144 and 151 ppm). |

| FTIR (cm⁻¹) | C-H stretching (cyclopropyl and methyl) ~2850-3000, C=N and N=N stretching (triazole ring) ~1450-1600, C-N stretching ~1200-1300. | C-H stretching ~2950-3100, C=N and N=N stretching ~1500-1650, C-N stretching ~1250-1350. |

| Mass Spectrometry | Predicted [M+H]⁺ at m/z 124.0869. Common fragments would likely involve loss of the cyclopropyl group or cleavage of the triazole ring. | Molecular ion peak at m/z 83. Fragmentation includes loss of HCN and N₂. |

Synthesis and Experimental Protocols

A plausible and general method for the synthesis of 4-alkyl-3-substituted-4H-1,2,4-triazoles involves the cyclization of a corresponding N-acyl-N'-alkylhydrazine with a suitable reagent. Below is a detailed protocol for a potential synthesis of this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of N'-methylcyclopropanecarbohydrazide

-

To a solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane, slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cyclopropanecarbonyl chloride.

-

Dissolve the crude cyclopropanecarbonyl chloride in dichloromethane and add it dropwise to a solution of methylhydrazine (2.0 eq) in dichloromethane at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N'-methylcyclopropanecarbohydrazide.

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

A mixture of N'-methylcyclopropanecarbohydrazide (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at reflux for 6 hours.

-

After cooling to room temperature, the excess triethyl orthoformate is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford this compound.

Biological Activity and Potential Applications

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties.[1] The presence of a cyclopropyl group can enhance the biological activity of molecules.[1]

Potential Signaling Pathway Involvement in Antifungal Activity

Many azole antifungals, a class that includes numerous triazole derivatives, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. It is plausible that this compound could also exert antifungal effects through this mechanism.

Caption: Proposed mechanism of antifungal action.

Herbicidal Activity

Several 1,2,4-triazole derivatives containing a cyclopropyl group have demonstrated significant herbicidal activity.[2] These compounds can act by inhibiting key enzymes in plant metabolic pathways. For instance, some triazoles are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to plant death.

Conclusion

This compound is a molecule of interest for further investigation due to the established biological activities of the 1,2,4-triazole scaffold and the often-beneficial contribution of the cyclopropyl moiety. While direct experimental data is currently limited, this guide provides a foundational understanding of its likely chemical properties, a plausible synthetic route, and potential areas of biological application. Further experimental validation is necessary to fully characterize this compound and explore its therapeutic or agrochemical potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for the compound 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Due to a lack of experimentally determined values in published literature, this report primarily presents computationally predicted data. Additionally, a generalized experimental workflow for the synthesis of similar 3,4-disubstituted-4H-1,2,4-triazoles is outlined, providing a theoretical framework for its preparation.

Core Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₆H₉N₃ | PubChem[1] |

| Monoisotopic Mass | 123.07965 Da | PubChem[1] |

| XlogP | 0.0 | PubChem[1] |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| pKa | Not Available | - |

| Solubility | Not Available | - |

It is critical to note that these are in silico predictions and should be confirmed through experimental validation. The XlogP value of 0.0 suggests that the compound may have a balanced lipophilicity and hydrophilicity.

Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values, which are important for ion mobility mass spectrometry, have also been predicted for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 124.08693 | 132.1 |

| [M+Na]⁺ | 146.06887 | 143.7 |

| [M-H]⁻ | 122.07237 | 136.0 |

| [M+NH₄]⁺ | 141.11347 | 147.5 |

| [M+K]⁺ | 162.04281 | 140.7 |

Data sourced from PubChem.[1]

Experimental Protocols

As no specific experimental studies on the physicochemical properties of this compound have been identified, this section outlines a generalized protocol for the synthesis of 3,4-disubstituted-4H-1,2,4-triazoles, which could be adapted for the target compound.

General Synthesis of 3,4-Disubstituted-4H-1,2,4-triazoles

The synthesis of a 3,4-disubstituted-4H-1,2,4-triazole can be conceptually approached through the cyclization of a substituted thiosemicarbazide, followed by further modifications, or via the reaction of a hydrazide with an appropriate amine and subsequent cyclization. A plausible synthetic route is outlined in the workflow diagram below.

Materials:

-

Cyclopropanecarbohydrazide

-

Methyl isothiocyanate

-

A suitable base (e.g., sodium hydroxide or potassium carbonate)

-

A suitable solvent (e.g., ethanol, DMF)

-

Reagents for purification (e.g., silica gel for chromatography)

Procedure:

-

Formation of the Thiosemicarbazide Intermediate: Cyclopropanecarbohydrazide is reacted with methyl isothiocyanate in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the N-methyl-N'-(cyclopropylcarbonyl)hydrazinecarbothioamide intermediate.

-

Cyclization to the Triazole Thiol: The thiosemicarbazide intermediate is then cyclized in the presence of a base. This is often achieved by refluxing the intermediate in an aqueous or alcoholic solution of a base like sodium hydroxide. This step results in the formation of this compound-5-thiol.

-

Desulfurization (if necessary): If the final product is the triazole without the thiol group, a desulfurization step is required. This can be achieved using various reagents, such as nitric acid or an oxidizing agent, though this step can be harsh. Alternatively, other synthetic routes avoiding the thiol intermediate may be preferred.

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates a generalized synthetic pathway for 3,4-disubstituted-4H-1,2,4-triazoles, adapted for the target molecule.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure Determination of a 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole Derivative

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. It provides invaluable insights into intermolecular interactions, conformational preferences, and structure-activity relationships, which are critical for rational drug design and the development of novel materials. While the crystal structure of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole is not publicly available, this guide presents a comprehensive technical overview of the crystal structure determination of a closely related and structurally significant analogue: 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate . The methodologies and data presented herein serve as a robust case study, illustrating the standard procedures and analyses involved in single-crystal X-ray diffraction studies of novel triazole derivatives.

Data Presentation: Crystallographic and Refinement Data

The crystallographic data for 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate provides a quantitative snapshot of its solid-state architecture. These parameters are fundamental for any comparative structural analysis and for the validation of the determined structure.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₄FN₃S·H₂O |

| Formula Weight | 281.35 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a (Å) | 10.513(2) |

| b (Å) | 8.4646(17) |

| c (Å) | 30.965(6) |

| Angles (°) | |

| α | 90 |

| β | 90 |

| γ | 90 |

| Volume (ų) | 2755.6(10) |

| Z (Molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.356 |

| Absorption Coefficient (mm⁻¹) | 0.249 |

| F(000) | 1184 |

| Crystal Size (mm³) | 0.20 x 0.20 x 0.18 |

| Theta range for data collection (°) | 2.13 to 27.48 |

| Reflections collected | 12297 |

| Independent reflections | 3145 [R(int) = 0.0487] |

| Completeness to theta = 27.48° | 99.7 % |

| Data / restraints / parameters | 3145 / 0 / 174 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0510, wR2 = 0.1241 |

| R indices (all data) | R1 = 0.0836, wR2 = 0.1428 |

Experimental Protocols

The successful determination of a crystal structure is contingent on meticulous experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate

The synthesis of the title compound is achieved through a multi-step process.[1] Initially, a 1,2,4-triazole sulfide intermediate is prepared.[1] This intermediate is then reacted with 3-fluorobenzyl chloride to yield the final product.[1]

To a solution of the 1,2,4-triazole sulfide intermediate (5.1 mmol) and potassium carbonate (5.6 mmol) in dimethylformamide (15 mL), 1-(chloromethyl)-3-fluorobenzene (5.6 mmol) is added dropwise.[1] The reaction mixture is stirred overnight at room temperature.[1] Subsequently, the mixture is poured into water, leading to the precipitation of the crude product.[1] The precipitate is collected by filtration and recrystallized from ethanol to yield single crystals suitable for X-ray diffraction.[1] The structure of the synthesized compound is confirmed using ¹H NMR, mass spectrometry, and elemental analysis.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was selected and mounted on a diffractometer. The crystallographic data were collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental and Logical Workflows

To better illustrate the process of crystal structure determination, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical progression of the analysis.

Conclusion

This technical guide has detailed the process of determining the crystal structure of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate, a representative analogue of the target compound. The provided data and experimental protocols offer a clear and comprehensive framework for researchers engaged in the structural elucidation of novel small molecules. The visualized workflows further clarify the intricate yet systematic process of single-crystal X-ray diffraction, from chemical synthesis to the final refined atomic model. This information is crucial for advancing our understanding of the solid-state properties of 1,2,4-triazole derivatives and for guiding future drug discovery and development efforts.

References

An In-depth Technical Guide on the Characterization of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for Nuclear Magnetic Resonance (NMR) spectral data and experimental protocols for the compound 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. A comprehensive search of available scientific literature and chemical databases indicates that specific experimental ¹H and ¹³C NMR data for this exact molecule is not publicly available at this time. However, to provide a valuable resource for researchers in this area, this document presents a detailed analysis of a closely related and structurally similar compound: 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate .

This guide provides the available ¹H NMR spectral data for this analog, presented in a structured format. Furthermore, it outlines a general, yet detailed, experimental protocol for the synthesis and NMR analysis of 1,2,4-triazole derivatives, based on established methodologies in the field. A workflow diagram, rendered using the DOT language, illustrates the logical steps from synthesis to characterization.

Data Presentation: NMR Spectral Data of a this compound Analog

While specific data for this compound is unavailable, the ¹H NMR spectral data for the structurally related compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate , is presented below. This data provides valuable insight into the expected chemical shifts and multiplicities for the cyclopropyl and methyl protons in a similar chemical environment. The spectra were recorded in CDCl₃ on a 400 MHz instrument.[1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Cyclopropane-CH₂ | 1.14-1.18 | m | 2H |

| Cyclopropane-CH₂ | 1.21-1.27 | m | 2H |

| Triazole-CH₃ | 2.57 | s | 3H |

| Cyclopropane-CH | 3.01-3.27 | m | 1H |

| S-CH₂ | 4.96 | s | 2H |

| Phenyl-H | 7.01-7.13 | m | 1H |

| Phenyl-H | 7.22-7.61 | m | 3H |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the synthesis and NMR characterization of 4-alkyl-3-substituted-4H-1,2,4-triazoles, adapted from established procedures for similar compounds.[1][2]

General Synthesis of 4-Alkyl-3-Substituted-4H-1,2,4-triazoles

The synthesis of 1,2,4-triazole derivatives can be achieved through a multi-step process. A common route involves the reaction of a carboxylic acid with a thiocarbohydrazide to form a mercapto-triazole intermediate, which can then be further alkylated.

Materials and Reagents:

-

Cyclopropanecarboxylic acid

-

Thiocarbohydrazide

-

Methylating agent (e.g., methyl iodide)

-

Appropriate solvents (e.g., ethanol, DMF)

-

Base (e.g., potassium carbonate, sodium hydroxide)

Procedure:

-

Synthesis of the 1,2,4-triazole-3-thiol intermediate: A mixture of the starting carboxylic acid hydrazide and an isothiocyanate in a suitable solvent (like ethanol) is refluxed for several hours.[2] Following this, an aqueous solution of a base (e.g., 2N NaOH) is added, and the mixture is refluxed again to facilitate cyclization.[2] After cooling, the solution is neutralized with an acid (e.g., concentrated HCl) to precipitate the triazole-thiol product. The solid is then filtered, washed with water, and dried.

-

Alkylation of the triazole ring: The synthesized triazole-thiol is dissolved in a solvent such as DMF. A base, like potassium carbonate, is added to the solution, followed by the dropwise addition of the alkylating agent (e.g., methyl iodide for N-methylation). The reaction mixture is stirred at room temperature for several hours.[1]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final 4-alkyl-3-substituted-4H-1,2,4-triazole.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[1][2][3]

-

NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)[1]

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the number of different types of protons, their chemical environments (chemical shift), their neighboring protons (splitting patterns), and the number of protons of each type (integration).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded to identify the number of different types of carbon atoms and their electronic environments.

-

2D NMR Spectroscopy (optional but recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals, especially for complex structures.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted 1,2,4-triazole derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of 1,2,4-triazole derivatives.

References

Spectroscopic Analysis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the novel heterocyclic compound, 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. This document details the expected spectroscopic data based on the analysis of structurally similar compounds and predictive models. It also includes a plausible synthetic route and standardized protocols for spectroscopic characterization, aimed at facilitating further research and development of this and related molecules. The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically approved drugs, and the introduction of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2]

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The unique electronic and structural features of this heterocycle, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for drug design. The incorporation of a cyclopropyl moiety at the 3-position and a methyl group at the 4-position of the 4H-1,2,4-triazole ring is anticipated to confer specific physicochemical and pharmacological properties. This guide provides a comprehensive spectroscopic characterization of the title compound to support its synthesis, identification, and further investigation.

Predicted Spectroscopic Data

Due to the novelty of this compound, the following spectroscopic data are predicted based on established principles and data from analogous compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-5 (triazole ring) |

| ~3.6 | s | 3H | N-CH₃ |

| ~1.9 | m | 1H | CH (cyclopropyl) |

| ~1.1 | m | 2H | CH₂ (cyclopropyl) |

| ~0.9 | m | 2H | CH₂ (cyclopropyl) |

Note: Chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The chemical shift for the cyclopropyl protons is estimated based on data for similar structures, such as 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-3 (triazole ring) |

| ~145 | C-5 (triazole ring) |

| ~30 | N-CH₃ |

| ~8 | CH (cyclopropyl) |

| ~6 | CH₂ (cyclopropyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (triazole ring) |

| ~3000 | Medium | C-H stretching (cyclopropyl) |

| ~2950 | Medium | C-H stretching (methyl) |

| ~1600 | Medium | C=N stretching (triazole ring) |

| ~1500 | Medium | N-N stretching (triazole ring) |

| ~1450 | Medium | C-H bending (methyl) |

| ~1050 | Strong | C-N stretching |

Note: The characteristic absorption bands for the 1,2,4-triazole ring are well-documented.[4][5][6]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 123.08 | [M]⁺ |

| 124.09 | [M+H]⁺ |

| 146.07 | [M+Na]⁺ |

| 96.07 | [M-C₂H₃]⁺ |

| 82.06 | [M-C₃H₅]⁺ |

Note: The predicted m/z values are based on the molecular formula C₆H₉N₃. The fragmentation pattern is expected to involve the loss of the cyclopropyl and methyl groups.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from cyclopropanecarboxylic acid. This proposed protocol is based on established methods for the synthesis of 4-alkyl-4H-1,2,4-triazoles.[4][7]

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Cyclopropanecarbonyl chloride In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclopropanecarboxylic acid (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopropanecarbonyl chloride.

Step 2: Synthesis of N-Methyl-N'-(cyclopropanecarbonyl)hydrazinecarboxamide Dissolve methylhydrazinecarboxamide (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask. Cool the solution in an ice bath. Add cyclopropanecarbonyl chloride (1.0 eq) dropwise with constant stirring. Let the reaction proceed at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold dichloromethane, and dried.

Step 3: Synthesis of 3-Cyclopropyl-4-methyl-4H-1,2,4-triazol-5(1H)-one To a solution of N-Methyl-N'-(cyclopropanecarbonyl)hydrazinecarboxamide (1.0 eq) in ethanol, add a base such as sodium ethoxide (1.1 eq). Heat the mixture to reflux for 6 hours. After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitate formed is filtered, washed with water, and dried to yield the triazolone intermediate.

Step 4: Synthesis of 3-Cyclopropyl-5-chloro-4-methyl-4H-1,2,4-triazole In a round-bottom flask, heat a mixture of 3-cyclopropyl-4-methyl-4H-1,2,4-triazol-5(1H)-one (1.0 eq) and phosphorus oxychloride (3.0 eq) at 100°C for 3 hours. After cooling, pour the reaction mixture carefully onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried.

Step 5: Synthesis of this compound Dissolve the 3-cyclopropyl-5-chloro-4-methyl-4H-1,2,4-triazole (1.0 eq) in a suitable solvent like ethanol. Add a catalyst, such as 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst and evaporate the solvent to obtain the final product.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedure for the spectroscopic analysis of the synthesized this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy:

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

Conclusion

This technical guide provides a foundational spectroscopic profile for the novel compound this compound. The predicted data, derived from the analysis of analogous structures, offers a reliable reference for researchers engaged in the synthesis and characterization of this and related molecules. The detailed experimental protocols for synthesis and spectroscopic analysis are intended to streamline the research process and ensure the generation of high-quality, reproducible data. Further experimental validation of these predictions will be crucial for the continued development of this promising class of heterocyclic compounds.

References

The Discovery and Enduring Legacy of 1,2,4-Triazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole core is a ubiquitous scaffold in modern medicinal chemistry and agrochemistry, forming the backbone of numerous antifungal agents, anticancer therapies, and plant growth regulators. This technical guide provides a comprehensive overview of the discovery and history of 1,2,4-triazole compounds, from their initial synthesis in the late 19th and early 20th centuries to their development into blockbuster pharmaceuticals and essential agricultural products. This document details the seminal synthetic methodologies, including the Einhorn-Brunner and Pellizzari reactions, providing in-depth experimental protocols for key historical and contemporary 1,2,4-triazole-containing molecules. Quantitative data on reaction yields and biological activities are summarized in structured tables for comparative analysis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the logical relationships and mechanisms of action that underpin the enduring importance of this versatile heterocyclic motif.

A Historical Overview of the Discovery of 1,2,4-Triazoles

The journey into the world of 1,2,4-triazoles began with the pioneering work of organic chemists in the late 19th and early 20th centuries. The initial explorations were driven by a fundamental interest in the synthesis and properties of novel heterocyclic systems. Two key named reactions laid the foundation for the systematic synthesis of the 1,2,4-triazole ring: the Einhorn-Brunner reaction and the Pellizzari reaction.

The Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, involves the condensation of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles.[1][2][3] This reaction provided a versatile route to a variety of substituted 1,2,4-triazoles.

Shortly after, in 1911, Guido Pellizzari reported the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide, a transformation now known as the Pellizzari reaction .[4][5][6] While often requiring high temperatures and sometimes resulting in lower yields, this method offered a direct pathway to symmetrically and asymmetrically substituted 1,2,4-triazoles.[5]

These early synthetic methods opened the door to the exploration of the chemical and physical properties of 1,2,4-triazoles. The parent 1H-1,2,4-triazole is a white, crystalline solid with a melting point of 120-121°C and is highly soluble in water.[7][8] The aromatic nature of the triazole ring imparts significant stability to the structure.[9]

It was not until the mid-20th century that the significant biological activities of 1,2,4-triazole derivatives began to be uncovered, leading to a surge in research and development in this area. This ultimately culminated in the discovery of their potent antifungal and plant growth-regulating properties, forever changing the landscape of medicine and agriculture.

Foundational Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the two foundational reactions in 1,2,4-triazole synthesis, as well as for the synthesis of key commercialized compounds.

The Einhorn-Brunner Reaction: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole

This protocol describes the synthesis of 1,3,5-triphenyl-1,2,4-triazole from dibenzamide and phenylhydrazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend dibenzamide (1 equivalent) in glacial acetic acid.

-

Addition of Reagent: To the stirred suspension, add phenylhydrazine (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) for 4 hours.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.[1]

Characterization Data for 3,5-Diphenyl-4H-1,2,4-triazole (a related compound):

-

Melting Point: 183-184°C

-

IR (KBr, cm⁻¹): 1598, 1577 (C=N)

-

¹H NMR (DMSO-d₆, δ ppm): 7.45-7.70 (m, 6H), 7.80-8.00 (m, 4H), 8.47 (s, 1H, N=CH), 10.24 (s, 1H, OH)[10]

-

¹³C NMR (DMSO-d₆, δ ppm): 174.64 (N=CH), 153.79 (triazole C3 and C5), Ar-C: [155.84, 151.81, 133.37 (2C), 132.49 (4C), 131.76 (4C), 130.08 (2C), 128.67, 126.26, 119.31, 114.26][10]

-

Mass Spectrum (LC-MS/MS, m/z): 371 [(M+1)⁺, 100], 184 (85), 172 (23), 124 (12)[10]

The Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol details the thermal condensation of benzamide and benzoylhydrazide to form 3,5-diphenyl-1,2,4-triazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

-

Reaction: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, which should cause it to solidify.

-

Purification: The crude solid product can be triturated with ethanol to remove impurities. Further purification is achieved by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[4][11]

Characterization Data for 3,5-Diphenyl-1H-1,2,4-triazole:

-

Molecular Weight: 221.26 g/mol [12]

-

Melting Point: 244-245°C

-

IR (KBr, cm⁻¹): 1604, 1569 (C=N)

Synthesis of Fluconazole

This multi-step synthesis starts from 1,3-difluorobenzene.

Experimental Protocol:

-

Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone: Suspend anhydrous aluminum trichloride in dichloromethane in a reaction vessel. Add 1,3-difluorobenzene to the suspension. Cool the mixture in an ice bath and slowly add chloroacetyl chloride while stirring. After the addition is complete, allow the reaction to proceed at room temperature for several hours. Quench the reaction by pouring it into ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

-

Step 2: Synthesis of α-(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone: Dissolve the crude product from Step 1 in ethyl acetate. Add 1,2,4-triazole and triethylamine to the solution and reflux for several hours. After completion, cool the mixture, filter to remove salts, and wash the filtrate with water.[13]

-

Step 3: Synthesis of the Epoxide Intermediate: To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the product from Step 2. Heat the reaction mixture to 60°C and stir for 3-4 hours. Combine the organic layers, wash with water, dry, and evaporate the solvent.[13]

-

Step 4: Synthesis of Fluconazole: Dissolve the epoxide from Step 3 in a suitable solvent and react it with a second equivalent of 1,2,4-triazole in the presence of a base. After the reaction is complete, cool the mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry. The crude fluconazole can be purified by recrystallization.[13]

Characterization Data for Fluconazole:

-

Molecular Weight: 306.27 g/mol [14]

-

¹H NMR, ¹³C NMR, Mass, IR, and Raman spectra have been reported in detail.[1][15][16][17]

Synthesis of Voriconazole

The synthesis of voriconazole is a complex, multi-step process. One reported method involves the following key steps:

Experimental Protocol:

-

Step 1: Preparation of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol: This intermediate is prepared through a Grignard reaction between a halogenated ethyl fluoropyrimidine and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[12][18][19]

-

Step 2: Reduction: The chloro group on the pyrimidine ring is removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) in the presence of a base.[20]

-

Step 3: Resolution: The resulting racemic mixture is resolved using a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid, to isolate the desired (2R,3S)-enantiomer (voriconazole).[21]

Characterization Data for Voriconazole:

Synthesis of Paclobutrazol

A common synthetic route for paclobutrazol is as follows:

Experimental Protocol:

-

Step 1: Aldol Condensation: 4-Chlorobenzaldehyde and pinacolone are combined in an aldol condensation to form a chalcone.[23]

-

Step 2: Hydrogenation: The resulting chalcone is hydrogenated using a Raney nickel catalyst to give a substituted ketone.[23]

-

Step 4: Nucleophilic Substitution: The brominated intermediate is treated with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.[10][22]

-

Step 5: Reduction: The final step involves the reduction of the ketone group to a hydroxyl group using sodium borohydride to yield paclobutrazol.[10]

Characterization Data for Paclobutrazol:

-

Molecular Formula: C₁₅H₂₀ClN₃O[22]

-

Molecular Weight: 293.8 g/mol [22]

-

Mass Spectrometry data is available for residue analysis.[24][25]

Quantitative Data Summary

The following tables summarize key quantitative data for various 1,2,4-triazole compounds, facilitating a comparative analysis of their synthetic yields and biological activities.

Table 1: Yields of 1,2,4-Triazoles from Classical Synthetic Reactions

| Reaction | Starting Materials | Product | Yield (%) | Reference(s) |

| Einhorn-Brunner | Dibenzamide, Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | Not specified | [1] |

| Pellizzari | Benzamide, Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | 78-90+ | [23] |

| Pellizzari | Formamide, Hydrazine HCl, KOH | 1,2,4-triazole | Not specified | [26] |

Note: Yields can vary significantly based on reaction conditions and purification methods.

Table 2: Physicochemical Properties of Selected 1,2,4-Triazole Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference(s) |

| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 120-121 | [7][8] |

| 3,5-Diphenyl-1H-1,2,4-triazole | C₁₄H₁₁N₃ | 221.26 | 244-245 | [12] |

| Fluconazole | C₁₃H₁₂F₂N₆O | 306.27 | Not specified | [14] |

| Paclobutrazol | C₁₅H₂₀ClN₃O | 293.8 | 165-166 | [22][23] |

Table 3: In Vitro Antifungal Activity (MIC) of Selected Triazole Derivatives

| Compound/Derivative | Candida albicans (μg/mL) | Cryptococcus neoformans (μg/mL) | Aspergillus fumigatus (μg/mL) | Reference(s) |

| Triazoles with 1,2,3-benzotriazine-4-one | 0.0156 - 2.0 | 0.0156 - 2.0 | 0.25 (for 7Cl derivative) | [27] |

| Phenylethynyl pyrazole side chains (e.g., 6c) | 0.0625 | 0.0625 | 4.0 | [28] |

| Fluconazole | 0.25 | Not specified | >64.0 | [27][28] |

| Posaconazole | Not specified | Not specified | Not specified | [28] |

| Ravuconazole and Isavuconazole derivatives | 0.125 (vs. C. glabrata) | Not specified | Not specified | [27] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 4: Inhibitory Activity of Paclobutrazol

| Parameter | Value | Species/System | Reference(s) |

| IC₅₀ (ent-Kaurene Oxidase) | 6.3 nM | Cucurbita maxima endosperm (cell-free) | [29] |

| Inhibition of ABA Biosynthesis | 33% at 0.1 μM | Cercospora rosicola | [30] |

Mechanisms of Action and Signaling Pathways

The remarkable biological activities of 1,2,4-triazole compounds stem from their ability to interact with specific enzymes and disrupt critical biochemical pathways in fungi and plants.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

The primary mechanism of action for triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of CYP51, triazoles block the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately inhibiting fungal growth.

Plant Growth Regulation: Inhibition of Gibberellin Biosynthesis

In plants, certain triazoles, such as paclobutrazol, act as potent growth retardants by inhibiting the biosynthesis of gibberellins (GAs). GAs are a class of plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering. Paclobutrazol specifically targets and inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes a key step in the GA biosynthetic pathway. This inhibition leads to reduced levels of bioactive GAs, resulting in a more compact plant stature.

Experimental and Logical Workflows

The following diagrams illustrate a generalized experimental workflow for the synthesis of 1,2,4-triazoles and a classification of these compounds based on their primary applications.

Conclusion

From their humble beginnings in the laboratories of pioneering organic chemists, 1,2,4-triazole compounds have evolved into a cornerstone of modern chemical science. Their versatile synthesis and remarkable biological activities have led to the development of life-saving antifungal medications and crop-enhancing plant growth regulators. The foundational synthetic methods, such as the Einhorn-Brunner and Pellizzari reactions, continue to be relevant in the ongoing quest for novel bioactive molecules. The detailed understanding of their mechanisms of action, particularly the inhibition of key enzymes like lanosterol 14α-demethylase and ent-kaurene oxidase, provides a solid basis for the rational design of new and improved 1,2,4-triazole derivatives. As research continues to uncover new applications for this remarkable heterocyclic scaffold, the legacy of its discovery will undoubtedly continue to expand, impacting human health and food security for years to come.

References

- 1. Spectral characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Einhorn-Brunner Reaction [drugfuture.com]

- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. sired.udenar.edu.co [sired.udenar.edu.co]

- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 3,5-Diphenyl-1H-1,2,4-triazole | C14H11N3 | CID 16260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluconazole (hydrate)(155347-36-7) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

- 19. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Direct determination of paclobutrazol residues in pear samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Paclobutrazol Inhibits Abscisic Acid Biosynthesis in Cercospora rosicola - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyclopropyl-3-methyl-4H-1,2,4-triazole

An Important Note on Chemical Identity: Initial searches for "3-cyclopropyl-4-methyl-4H-1,2,4-triazole" did not yield a specific CAS registry number or substantial technical data. However, significant information is available for its isomer, 4-cyclopropyl-3-methyl-4H-1,2,4-triazole . This guide will, therefore, focus on the latter compound, which is well-documented in scientific and chemical literature.

CAS Registry Number: 1432681-21-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-cyclopropyl-3-methyl-4H-1,2,4-triazole is a heterocyclic organic compound that belongs to the triazole family. The 1,2,4-triazole ring system is a well-known pharmacophore and a core structural component in a wide array of compounds with significant biological activities. These activities include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties. The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and potency of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, with a focus on its role in agrochemical and pharmaceutical research.

Physicochemical and Spectral Data

The following table summarizes the available quantitative data for 4-cyclopropyl-3-methyl-4H-1,2,4-triazole. It is important to note that experimental data for this specific compound is limited in publicly available literature, and some properties may be predicted or inferred from related structures.

| Property | Value | Reference/Source |

| CAS Registry Number | 1432681-21-4 | ChemSrc[1] |

| Molecular Formula | C₆H₉N₃ | PubChem |

| Molecular Weight | 123.16 g/mol | PubChem |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| ¹H NMR | Data not available in literature | - |

| ¹³C NMR | Data not available in literature | - |

| Mass Spectrometry | Data not available in literature | - |

Synthesis and Experimental Protocols

The synthesis of 4-substituted-3-alkyl-4H-1,2,4-triazoles can be achieved through various synthetic routes. A common and effective method involves the cyclization of a corresponding N-acylthiosemicarbazide. Below is a representative experimental protocol for the synthesis of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole.

3.1. General Synthesis Workflow

The overall synthetic strategy involves a two-step process: first, the formation of an acylthiosemicarbazide intermediate, followed by a base-catalyzed cyclization to yield the 1,2,4-triazole ring.

References

comprehensive literature review of 1,2,4-triazole derivatives

An In-depth Technical Guide to 1,2,4-Triazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The 1,2,4-triazole scaffold, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity, make it a versatile core for designing novel therapeutic agents.[2][3] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[4][5] Marketed drugs such as the antifungal agent Fluconazole, the antiviral Ribavirin, and the anticancer drug Letrozole feature this core moiety, highlighting its clinical significance.[6][7] This technical guide provides a comprehensive review of the synthesis, mechanisms of action, and structure-activity relationships of 1,2,4-triazole derivatives, with a focus on their applications in drug development.

General Synthesis Strategies

The synthesis of the 1,2,4-triazole ring can be achieved through various cyclization strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methods reported in the literature include the Pellizzari, Einhorn-Brunner, and Maquenne reactions, as well as more modern microwave-assisted and one-pot syntheses.[8][9][10]

A common and versatile approach involves the cyclization of thiosemicarbazide derivatives in an alkaline medium. This method is widely used for preparing 1,2,4-triazol-5-thione derivatives, which serve as key intermediates for further functionalization.[11]

General Experimental Protocol: Synthesis of 4-Aryl-3-aryl-1,2,4-triazole-5-thione

-

Thiosemicarbazide Formation: An appropriate acyl hydrazide (10 mmol) is refluxed with an aryl isothiocyanate (10 mmol) in ethanol (50 mL) for 4-6 hours. The reaction mixture is cooled, and the resulting N,N'-disubstituted thiosemicarbazide precipitate is filtered, washed with cold ethanol, and dried.

-

Cyclization: The dried thiosemicarbazide (5 mmol) is dissolved in a 2M sodium hydroxide solution (25 mL). The mixture is heated to reflux for 6-8 hours.

-

Acidification and Isolation: After cooling to room temperature, the solution is filtered to remove any impurities. The clear filtrate is then acidified to pH 5-6 with cold 3M hydrochloric acid.

-

Purification: The precipitated solid, the desired 1,2,4-triazole-5-thione, is filtered, washed thoroughly with cold distilled water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of 1,2,4-triazole derivatives.

Caption: General workflow for synthesis and biological screening of 1,2,4-triazoles.

Biological Activities and Mechanisms of Action

1,2,4-triazole derivatives have been extensively studied for a wide array of pharmacological activities. Their efficacy often stems from the ability of the triazole ring's nitrogen atoms to coordinate with metal ions in enzyme active sites.

Antifungal Activity

Triazoles are a cornerstone of antifungal therapy. Marketed drugs like fluconazole and itraconazole are vital in treating systemic fungal infections.[12]

-

Mechanism of Action: The primary mechanism of antifungal action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[12] Ergosterol is an essential component of the fungal cell membrane. By binding to the heme iron in the enzyme's active site, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising cell membrane integrity and function.[13]

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

-

Structure-Activity Relationship (SAR): For potent antifungal activity, a 2,4-difluorophenyl group attached to a tertiary hydroxylated carbon is often crucial, as seen in fluconazole and voriconazole.[12] The N-1 of the triazole ring is essential for binding to the heme iron of CYP51. Variations in the side chain attached to the N-4 position can modulate potency, spectrum of activity, and pharmacokinetic properties.[12][13]

-

Antifungal Susceptibility Testing Protocol (Broth Microdilution):

-

Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Drug Dilution: The synthesized 1,2,4-triazole compounds are dissolved in DMSO to create stock solutions. A series of two-fold dilutions are prepared in 96-well microtiter plates using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. Positive (no drug) and negative (no inoculum) controls are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

-

| Compound Class | Organism | MIC Range (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| Triazole-Schiff Bases | S. aureus | 3.125 | Ceftriaxone | 3.125 | [12] |

| Clinafloxacin-Triazole Hybrids | MRSA | 0.25 - 1 | Clinafloxacin | 0.25 - 1 | [12] |

| Myrtenal-Triazole Derivatives | P. piricola | 90-98% inhibition | Azoxystrobin | 96% inhibition | [12] |

| Triazole-Thiol Derivatives | Various Bacteria | Lower than Ampicillin | Ampicillin | - | [14] |

Table 1: Representative Antimicrobial and Antifungal Activities of 1,2,4-Triazole Derivatives.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer drugs, including the aromatase inhibitors letrozole and anastrozole, used in breast cancer therapy.[2][6] Research has expanded to derivatives that act as kinase inhibitors, tubulin modulators, and apoptosis inducers.[2][3]

-

Mechanism of Action: The mechanisms are diverse. Aromatase inhibitors block estrogen synthesis. Other derivatives function by inhibiting key cancer-related enzymes like kinases (e.g., tyrosine kinases), topoisomerases, or carbonic anhydrases, thereby interfering with cell signaling, DNA replication, and pH regulation in tumor cells.[3] For example, some triazole-Schiff base hybrids have been shown to induce apoptosis by modulating the levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.

-

Anticancer Screening Protocol (MTT Assay):

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized 1,2,4-triazole derivatives and incubated for 48-72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader. The IC50 value (the concentration required to inhibit 50% of cell growth) is calculated by plotting percentage viability against compound concentration.

-

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Citation |

| 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | MCF-7 (Breast) | Notable Activity | Not specified | [15] |

| Schiff bases with Indole Moiety | Breast Cancer Cells | Cytotoxic | Apoptosis Induction | [16] |

| 1,2,4-triazole-3-thione derivatives | Various cell lines | Varies | Antiproliferative | [6] |

Table 2: Representative Anticancer Activities of 1,2,4-Triazole Derivatives.

Antibacterial Activity

Many 1,2,4-triazole derivatives, particularly those hybridized with other bioactive moieties like Schiff bases or existing antibiotics, show significant antibacterial activity.[17][18]

-

Mechanism of Action: The mechanisms are not as universally defined as for antifungals but can include inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with other essential bacterial enzymes. The activity is often broad-spectrum, affecting both Gram-positive and Gram-negative bacteria.[15][17]

-

SAR: The presence of specific substituents is critical for antibacterial potency. For instance, Schiff bases derived from 4-amino-1,2,4-triazoles often show enhanced activity.[17] The incorporation of halogen or nitro groups on aromatic rings attached to the triazole core can significantly increase inhibitory effects.[17] Hybrids that combine the triazole scaffold with antibiotics like nalidixic acid or norfloxacin have demonstrated synergistic or enhanced efficacy.[15][19]

Other Biological Activities

-

Anti-inflammatory: Derivatives have shown potent anti-inflammatory effects, in some cases exceeding that of standard drugs like ibuprofen.[15][20] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[20]

-

Anticonvulsant: Certain 4-amino-4H-1,2,4-triazole derivatives have demonstrated effective interaction with the GABA-A receptor, showing superior performance to the standard drug phenytoin in animal models.[15]

-

Antitubercular: Numerous studies have confirmed the activity of 1,2,4-triazole derivatives against Mycobacterium tuberculosis, presenting a promising avenue for developing new drugs to combat this persistent disease.[11][19]

Conclusion and Future Outlook

The 1,2,4-triazole nucleus is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have yielded a wide range of clinically important drugs and continue to be a major focus of research in drug discovery. The ease of synthesis and the ability to introduce diverse substituents allow for fine-tuning of biological activity and pharmacokinetic profiles. Future research will likely focus on creating novel hybrid molecules that combine the triazole core with other pharmacophores to develop agents with dual or multiple modes of action, potentially overcoming drug resistance and improving therapeutic outcomes in oncology, infectious diseases, and inflammatory disorders.[5][21] The continued exploration of structure-activity relationships, supported by computational modeling and molecular docking, will be crucial in the rational design of the next generation of 1,2,4-triazole-based therapeutics.[3][15]

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) [pubmed.ncbi.nlm.nih.gov]

- 4. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. isres.org [isres.org]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. mdpi.com [mdpi.com]

- 21. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Methodological & Application

Application Notes and Protocols for 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

For Research Use Only. Not for use in diagnostic procedures.

These application notes provide detailed experimental protocols for evaluating the biological activities of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Given the broad spectrum of activities associated with 1,2,4-triazole derivatives, this document outlines methodologies for assessing its potential as an antifungal, anticancer, and herbicidal agent.[1][2]

Section 1: Antifungal Activity Assessment

Many 1,2,4-triazole derivatives exert their antifungal effects by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6] Its inhibition disrupts membrane integrity, leading to fungal cell death. The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for antifungal susceptibility testing.[7][8]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Below is a diagram illustrating the mechanism of action for triazole-based antifungal agents.

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Protocol 1.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of the test compound against pathogenic fungi.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator (35°C)

-

Positive control antifungal (e.g., Fluconazole)

Procedure:

-

Preparation of Compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ cells/mL for yeast. Further dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration (0.5-2.5 x 10³ cells/mL).

-

Plate Preparation:

-

Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

-

Prepare a starting solution of the compound in well 1 by adding the appropriate volume of stock solution to the medium.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (medium only).

-

-

Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well. This can be assessed visually or by reading the optical density (OD) at 530 nm.

Illustrative Data for Related Compounds

The following table presents example MIC values for other 1,2,4-triazole derivatives against various fungal pathogens. This data is for illustrative purposes only.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Fluoro-substituted triazole | Candida albicans | 0.0313 | [3] |

| Triazole-isoxazole derivative | Candida parapsilosis | 0.0313 | [3] |

| Benzotriazine-triazole hybrid | Cryptococcus neoformans | 0.0156 - 2.0 | [3] |

| 4'-fluoro-3-(1,2,4-triazol-1-yl) flavanone | Candida species | 3.9 | [9] |

Section 2: Anticancer Cytotoxicity Assessment

1,2,4-triazole scaffolds are present in numerous compounds investigated for anticancer activity. The MTT assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[10]

Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.[11][12]

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control wells (medium with the same DMSO concentration as the highest compound dose) and untreated control wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance (OD) of each well at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average OD of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (OD of treated cells / OD of vehicle control cells) x 100.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Illustrative Data for Related Compounds

The following table presents example IC₅₀ values for other 1,2,4-triazole derivatives against various cancer cell lines. This data is for illustrative purposes only.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,5-diaryl-1,2,4-triazole derivative | Jurkat | 3 - 20 nM | |

| Triazolo[1,5-a]pyridinylpyridine | HCT-116 | 0.84 - 1.82 | |

| Triazole-containing hybrid | MCF-7 | 3.25 | [1] |

Section 3: Herbicidal Activity Assessment

1,2,4-triazole derivatives have been successfully developed as commercial herbicides.[2][13] A preliminary assessment of herbicidal activity can be conducted in vitro using algae or in vivo with whole plants.

Experimental Workflow: Herbicide Screening

The following diagram outlines a typical workflow for screening novel compounds for herbicidal activity.

Caption: General workflow for screening and developing a new herbicide.

Protocol 3.1: In Vivo Post-Emergence Herbicidal Assay

This protocol describes a whole-plant assay to evaluate the post-emergence herbicidal effects of the test compound.[14]

Materials:

-

This compound

-

Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Brassica napus)

-

Potting soil

-

Pots or trays

-

Solvent (e.g., acetone) and surfactant (e.g., Tween-20)

-

Calibrated spray chamber

-

Greenhouse with controlled temperature and light conditions

Procedure:

-

Plant Growth: Sow seeds in pots filled with potting soil and cultivate in a greenhouse until they reach the 2-4 true leaf stage.

-

Preparation of Test Solution: Dissolve the compound in a small amount of acetone and dilute with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentration (e.g., corresponding to an application rate of 1.5 kg/ha ).[13]

-

Herbicide Application: Evenly spray the plants with the test solution using a calibrated laboratory spray chamber. Treat a control group with the solvent-surfactant solution only.

-

Incubation and Observation: Return the treated plants to the greenhouse. Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

Data Collection: At the end of the observation period, visually assess the percentage of injury or growth inhibition compared to the control plants. For a quantitative measure, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

-

Data Analysis: Calculate the percent growth reduction using the formula: (1 - (Dry weight of treated plant / Dry weight of control plant)) x 100.

Illustrative Data for Related Compounds

The following table presents example herbicidal activity data for other 1,2,4-triazole derivatives. This data is for illustrative purposes only.

| Compound Type | Plant Species | Inhibition (%) at 1.5 kg/ha | Reference |

| Pyrimidine-triazole derivative | Brassica napus | Good inhibition | [15] |

| Pyrimidine-triazole derivative | Echinochloa crusgalli | Good inhibition | [15] |

| Pyrazole-triazole derivative | Lettuce | 80% | [16] |

| Pyrazole-triazole derivative | Bentgrass | 80% | [16] |

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. isres.org [isres.org]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-cyclopropyl-4-methyl-4H-1,2,4-triazole In Vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro evaluation of the novel compound 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Based on the well-documented biological activities of the 1,2,4-triazole scaffold, this document outlines protocols for assessing its potential as an antifungal, anticancer, and herbicidal agent.

Introduction